Cas no 1559963-32-4 ((4-chlorophenyl)(2-phenylcyclopropyl)methanamine)

(4-chlorophenyl)(2-phenylcyclopropyl)methanamine structure
1559963-32-4 structure
商品名:(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
CAS番号:1559963-32-4
MF:C16H16ClN
メガワット:257.757943153381
CID:5972439
PubChem ID:81624110

(4-chlorophenyl)(2-phenylcyclopropyl)methanamine 化学的及び物理的性質

名前と識別子

    • (4-chlorophenyl)(2-phenylcyclopropyl)methanamine
    • 1559963-32-4
    • AKOS020203533
    • EN300-2009739
    • インチ: 1S/C16H16ClN/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10,18H2
    • InChIKey: XBVMVSUTGZJBDQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C(C1CC1C1C=CC=CC=1)N

計算された属性

  • せいみつぶんしりょう: 257.0971272g/mol
  • どういたいしつりょう: 257.0971272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

(4-chlorophenyl)(2-phenylcyclopropyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2009739-5.0g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
5g
$3189.0 2023-06-01
Enamine
EN300-2009739-0.05g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
0.05g
$924.0 2023-09-16
Enamine
EN300-2009739-0.5g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
0.5g
$1056.0 2023-09-16
Enamine
EN300-2009739-1g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
1g
$1100.0 2023-09-16
Enamine
EN300-2009739-5g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
5g
$3189.0 2023-09-16
Enamine
EN300-2009739-10g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
10g
$4729.0 2023-09-16
Enamine
EN300-2009739-0.1g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
0.1g
$968.0 2023-09-16
Enamine
EN300-2009739-0.25g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
0.25g
$1012.0 2023-09-16
Enamine
EN300-2009739-10.0g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
10g
$4729.0 2023-06-01
Enamine
EN300-2009739-1.0g
(4-chlorophenyl)(2-phenylcyclopropyl)methanamine
1559963-32-4
1g
$1100.0 2023-06-01

(4-chlorophenyl)(2-phenylcyclopropyl)methanamine 関連文献

(4-chlorophenyl)(2-phenylcyclopropyl)methanamineに関する追加情報

Introduction to (4-chlorophenyl)(2-phenylcyclopropyl)methanamine and Its Significance in Modern Chemical Research

(4-chlorophenyl)(2-phenylcyclopropyl)methanamine, with the CAS number 1559963-32-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chlorophenyl and phenylcyclopropyl moieties in its structure imparts distinct chemical properties that make it a valuable candidate for further investigation.

The compound's structure consists of a methanamine group connected to a chlorophenyl ring and a phenylcyclopropyl group. This arrangement not only contributes to its molecular complexity but also opens up possibilities for diverse chemical interactions. The chlorophenyl moiety, known for its electron-withdrawing properties, can influence the reactivity and stability of the molecule, while the phenylcyclopropyl group introduces a rigid cyclic structure that can impact its biological activity.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The combination of aromatic rings and cyclic structures has been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. (4-chlorophenyl)(2-phenylcyclopropyl)methanamine represents a promising candidate for further studies in these areas.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The versatility of its structural features allows chemists to modify specific regions while retaining the core framework, enabling the exploration of a wide range of chemical and biological outcomes. This flexibility is particularly valuable in the context of modern drug discovery, where the ability to fine-tune molecular properties is crucial for achieving desired therapeutic effects.

Recent advancements in computational chemistry have also enhanced our understanding of how (4-chlorophenyl)(2-phenylcyclopropyl)methanamine interacts with biological targets. Molecular modeling studies have revealed insights into its binding affinity and mode of action, providing valuable information for rational drug design. These computational approaches are complemented by experimental investigations, which aim to validate and expand upon these theoretical findings.

The synthesis of (4-chlorophenyl)(2-phenylcyclopropyl)methanamine presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been particularly useful in constructing the desired molecular framework efficiently.

From a pharmaceutical perspective, the potential applications of (4-chlorophenyl)(2-phenylcyclopropyl)methanamine are vast. Its structural features suggest that it could be developed into a novel therapeutic agent with activities against various diseases. For instance, its ability to modulate enzyme activity and interact with specific biological pathways makes it a candidate for treating conditions such as inflammation and neurodegenerative disorders.

Furthermore, the compound's stability under different conditions makes it suitable for formulation into various pharmaceutical forms. This stability is crucial for ensuring the efficacy and safety of drug products, as it allows for consistent performance throughout storage and administration.

The role of (4-chlorophenyl)(2-phenylcyclopropyl)methanamine in academic research is also noteworthy. It serves as a valuable tool for chemists and pharmacologists to explore new chemical space and develop innovative strategies for drug discovery. By studying this compound, researchers can gain insights into fundamental principles that govern molecular interactions and potentially uncover new therapeutic targets.

In conclusion, (4-chlorophenyl)(2-phenylcyclopropyl)methanamine is a compound with significant potential in modern chemical research. Its unique structural features, combined with its versatility as a drug scaffold, make it an attractive candidate for further investigation. As our understanding of its chemical properties and biological activities continues to grow, so too will its importance in advancing pharmaceutical science.

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